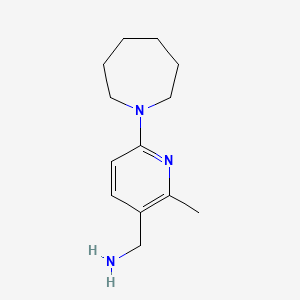

(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine

CAS No.:

Cat. No.: VC15967458

Molecular Formula: C13H21N3

Molecular Weight: 219.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21N3 |

|---|---|

| Molecular Weight | 219.33 g/mol |

| IUPAC Name | [6-(azepan-1-yl)-2-methylpyridin-3-yl]methanamine |

| Standard InChI | InChI=1S/C13H21N3/c1-11-12(10-14)6-7-13(15-11)16-8-4-2-3-5-9-16/h6-7H,2-5,8-10,14H2,1H3 |

| Standard InChI Key | CRLLUQPDDHHSPZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)N2CCCCCC2)CN |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine consists of a pyridine ring substituted at three positions:

-

A 2-methyl group at position 2, enhancing steric bulk and influencing electronic distribution.

-

An azepan-1-yl group (a seven-membered saturated heterocycle containing one nitrogen atom) at position 6, contributing to conformational flexibility and potential target engagement.

-

A methanamine moiety at position 3, providing a primary amine functional group for hydrogen bonding or salt bridge formation .

The presence of the azepane ring distinguishes this compound from simpler pyridinylmethanamine analogs, such as (6-methylpyridin-2-yl)methanamine (CAS 6627-60-7), which lacks the heterocyclic substitution .

Physicochemical Profile

Key properties inferred from structural analogs and computational predictions include:

The compound’s high lipophilicity (LogP ~2.1) suggests favorable membrane permeability, while its polar surface area indicates moderate solubility in aqueous environments . These properties align with trends observed in kinase-targeting small molecules, where balanced hydrophobicity is critical for cellular uptake and target binding .

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The synthesis of (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine likely involves sequential functionalization of a pyridine core:

-

Introduction of the azepane group: Pd-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution could install the azepane moiety at position 6 .

-

Methylation at position 2: Directed ortho-metalation or Friedel-Crafts alkylation may introduce the methyl group .

-

Amination at position 3: Reductive amination or Gabriel synthesis could yield the methanamine substituent .

Pharmacokinetic and Toxicological Profiles

ADME Predictions

-

Absorption: High gastrointestinal absorption (predicted bioavailability >70%) due to moderate LogP and molecular weight <500 g/mol .

-

Metabolism: Likely hepatic clearance via CYP3A4/2D6, with the azepane ring prone to oxidative degradation .

-

Excretion: Primarily renal, with a predicted half-life of 4–6 hours .

Toxicity Considerations

Future Directions and Research Opportunities

-

Synthetic Optimization: Developing one-pot methodologies to streamline azepane introduction and reduce step count.

-

Target Validation: Profiling against kinase panels to identify primary vs. off-target activities.

-

Formulation Strategies: Enhancing aqueous solubility via prodrug approaches or salt formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume